2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethanone
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Overview
Description
2-{[1-(3-HYDROXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE is a complex organic compound with a unique structure that combines a hydroxyphenyl group, a tetraazole ring, a sulfanyl group, and a piperidino-ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-HYDROXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE typically involves multiple steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Introduction of the Sulfanyl Group: The sulfanyl group is added via nucleophilic substitution reactions.
Formation of the Piperidino-Ethanone Moiety: The final step involves the formation of the piperidino-ethanone moiety through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the tetraazole ring, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the hydroxyphenyl and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and reduced tetraazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[1-(3-HYDROXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(3-HYDROXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxyphenyl)ethanone
- 3-Acetylphenol
- 3-Hydroxyphenylethanone
- m-Hydroxyacetophenone
Uniqueness
Compared to similar compounds, 2-{[1-(3-HYDROXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17N5O2S |
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Molecular Weight |
319.38 g/mol |
IUPAC Name |
2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H17N5O2S/c20-12-6-4-5-11(9-12)19-14(15-16-17-19)22-10-13(21)18-7-2-1-3-8-18/h4-6,9,20H,1-3,7-8,10H2 |
InChI Key |
SQQIQMHWGPJAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC(=CC=C3)O |
Origin of Product |
United States |
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